1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives
Mechanism of Action
Target of Action
It’s known that benzylic halides typically react via an sn2 pathway . This suggests that the compound might interact with molecules that can undergo nucleophilic substitution reactions.
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule
Biochemical Pathways
The compound’s structure suggests it could be involved in reactions at the benzylic position . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s structure suggests it could cause changes in molecules that undergo nucleophilic substitution reactions .
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-chlorobenzylamine with an appropriate dihydropyridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide: This compound has a similar structure but with a para-tolyl group instead of an ortho-tolyl group, which may lead to differences in biological activity and chemical reactivity.
1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide: This compound has a meta-tolyl group, which also affects its properties compared to the ortho-tolyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical behavior.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-5-2-3-7-18(14)22-19(24)17-6-4-12-23(20(17)25)13-15-8-10-16(21)11-9-15/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSYTYGYBPQJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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